Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethoxy phenyl group and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoromethoxy phenyl group and the ethyl ester group. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Phenyl Group: This step often involves nucleophilic substitution reactions where a difluoromethoxy phenyl halide reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of more complex molecules used in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy phenyl group is known to enhance binding affinity and selectivity towards certain biological targets, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These include compounds with different substituents on the pyrrolidine ring, which can affect their biological activity and pharmacokinetic properties.
Difluoromethoxy Phenyl Compounds: These compounds share the difluoromethoxy phenyl group but differ in other structural aspects, influencing their overall chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-2-19-13(18)12-8-17-7-11(12)9-3-5-10(6-4-9)20-14(15)16/h3-6,11-12,14,17H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDOLIAXDGHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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